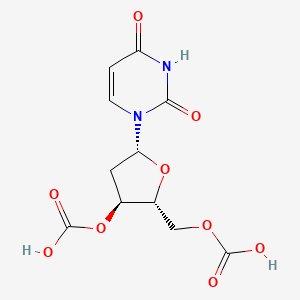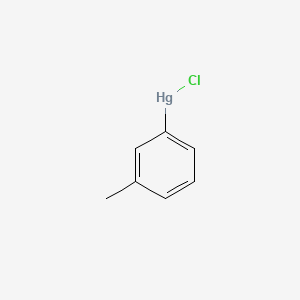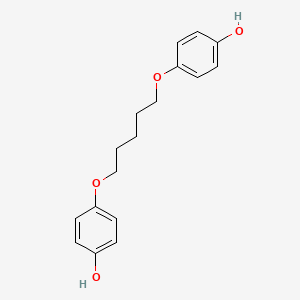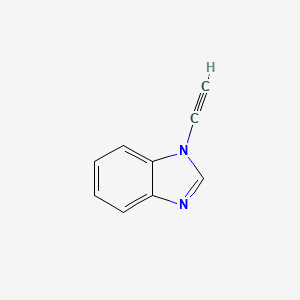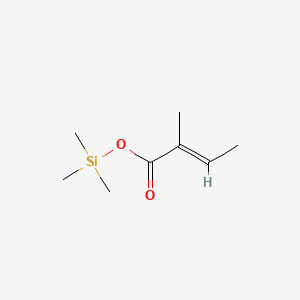
Trimethylsilyl (2E)-2-methyl-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (2E)-2-methyl-2-butenoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a (2E)-2-methyl-2-butenoate moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2E)-2-methyl-2-butenoate can be synthesized through the reaction of (2E)-2-methyl-2-butenoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (2E)-2-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silyl esters and other derivatives.
Scientific Research Applications
Trimethylsilyl (2E)-2-methyl-2-butenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes, such as in mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trimethylsilyl (2E)-2-methyl-2-butenoate involves the reactivity of the trimethylsilyl group and the ester moiety. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during synthesis. The ester moiety can undergo hydrolysis or other reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl acetate: Another ester with similar reactivity but different applications.
Trimethylsilyl trifluoromethanesulfonate: A more reactive silylating agent used in specific synthetic applications.
Uniqueness
Trimethylsilyl (2E)-2-methyl-2-butenoate is unique due to its specific combination of the trimethylsilyl group and the (2E)-2-methyl-2-butenoate moiety, which imparts distinct reactivity and utility in various chemical processes. Its ability to act as both a protecting group and a reactive intermediate makes it valuable in diverse fields of research and industry.
Properties
CAS No. |
55517-33-4 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
trimethylsilyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-6-7(2)8(9)10-11(3,4)5/h6H,1-5H3/b7-6+ |
InChI Key |
GZQWHCAXPCOMTD-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[Si](C)(C)C |
Canonical SMILES |
CC=C(C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
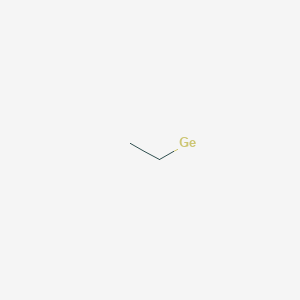
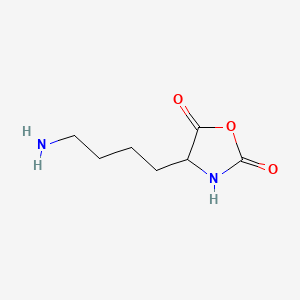
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
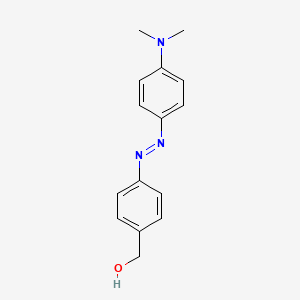
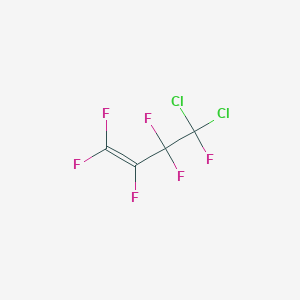
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
